Barium dimetaphosphate
Description
Barium dimetaphosphate (Ba(PO₃)₂) is an inorganic compound classified under metaphosphate salts. It is identified by the CAS number 13762-83-9 and molecular formula BaO₆P₂ (equivalent to Ba(PO₃)₂), with a molecular weight of 295.27 g/mol .
Properties
IUPAC Name |
barium(2+);dioxido(oxo)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJIKBGDNBEQME-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13762-83-9 | |
| Record name | Barium dimetaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium dimetaphosphate can be synthesized through two primary methods:
-
Reaction of Barium Carbonate with Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction involves heating barium carbonate with metaphosphoric acid, resulting in the formation of this compound, carbon dioxide, and water .
-
Aqueous Reaction of Barium Chloride and Sodium Metaphosphate: [ \text{BaCl}_2 (\text{aq}) + 2\text{NaPO}_3 (\text{aq}) \rightarrow \text{Ba(PO}_3\text{)}_2 + 2\text{NaCl} ] This method involves mixing aqueous solutions of barium chloride and sodium metaphosphate, leading to the precipitation of this compound and sodium chloride .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of barium carbonate with metaphosphoric acid due to the simplicity and cost-effectiveness of the process. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Barium dimetaphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.
Substitution Reactions: The compound can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Acidic Solutions: this compound is soluble in acidic solutions, which can facilitate various chemical reactions.
High Temperatures: The compound’s high melting point allows it to be used in high-temperature applications.
Major Products Formed:
Scientific Research Applications
Barium dimetaphosphate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology and Medicine: The compound is explored for its potential use in medical imaging and as a contrast agent due to its radiopaque properties.
Industry: this compound is used in the production of glasses, porcelains, and enamels.
Mechanism of Action
The mechanism of action of barium dimetaphosphate involves its interaction with other chemical species through its phosphate groups. The barium cations can form complexes with various anions, while the phosphate groups can participate in condensation and hydrolysis reactions. These interactions are crucial in its applications in glass and ceramic production, where it helps to modify the properties of the final products .
Comparison with Similar Compounds
Key Properties:
- Physical State : White, odorless crystalline powder .
- Melting Point : 1560°C, indicative of high thermal stability .
- Safety : Classified as harmful upon inhalation or ingestion, with risk phrases including respiratory and gastrointestinal irritation .
Barium dimetaphosphate’s structure consists of a barium ion (Ba²⁺) coordinated with two cyclic metaphosphate (PO₃⁻) anions. This arrangement contributes to its stability and low solubility in aqueous solutions, making it suitable for industrial applications such as ceramics and flame retardants .
Comparison with Similar Compounds
To contextualize this compound’s utility and risks, it is compared to structurally and functionally related phosphate compounds.
Chemical and Structural Differences
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| This compound | Ba(PO₃)₂ | 295.27 | 1560 | Cyclic metaphosphate anions |
| Sodium dihydrogen phosphate monohydrate | NaH₂PO₄·H₂O | 138.00 | ~200 (decomposes) | Linear phosphate chain (H₂PO₄⁻) |
| Potassium dihydrogen phosphate | KH₂PO₄ | 136.09 | 252.6 | Linear phosphate chain (H₂PO₄⁻) |
| Dibasic barium phosphate | BaHPO₄ | 233.30 | Not reported | Linear phosphate chain (HPO₄²⁻) |
- This compound vs. Sodium/Kalium Phosphates : The cyclic metaphosphate structure of Ba(PO₃)₂ contrasts with the linear phosphate chains in NaH₂PO₄ and KH₂PO₄, resulting in distinct thermal stability and solubility profiles .
- This compound vs. Dibasic Barium Phosphate : Dibasic barium phosphate (BaHPO₄) contains linear HPO₄²⁻ ions, making it more reactive in aqueous environments compared to the inert cyclic structure of Ba(PO₃)₂ .
Research Findings and Data Gaps
Recent studies emphasize this compound’s role in specialized glass formulations, where its low solubility enhances durability .
Q & A
Q. What are the established protocols for synthesizing high-purity barium dimetaphosphate (Ba(PO₃)₂) in laboratory settings?
this compound is typically synthesized via high-temperature solid-state reactions or solution-based precipitation. A common method involves reacting stoichiometric amounts of barium carbonate (BaCO₃) with metaphosphoric acid (HPO₃) at 800–1000°C under inert conditions. Purity (>99%) is achieved by repeated washing with deionized water to remove unreacted precursors, followed by vacuum drying. Phase purity should be confirmed using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to verify the absence of orthophosphate or pyrophosphate byproducts .
Q. Which analytical techniques are critical for characterizing the structural and thermal properties of this compound?
- XRD : Identifies crystalline phases and lattice parameters. The characteristic peaks for Ba(PO₃)₂ include 2θ = 24.5° (d-spacing ~3.63 Å) and 30.2° (d-spacing ~2.96 Å) .
- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 1200°C, with minimal mass loss (<1%) below this threshold .
- SEM-EDS : Maps elemental distribution and confirms the Ba:P:O ratio (~1:2:6) .
Q. How can researchers resolve discrepancies in reported solubility data for this compound in aqueous systems?
Discrepancies often arise from variations in pH, ionic strength, or impurities. To standardize measurements:
- Use ultrapure water (18.2 MΩ·cm resistivity) and control pH with buffers (e.g., ammonium acetate).
- Perform inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved barium and phosphate ions independently .
Advanced Research Questions
Q. What experimental strategies can elucidate the thermodynamic stability of this compound under varying oxygen partial pressures?
High-temperature oxide melt solution calorimetry can measure formation enthalpies (ΔHf) under controlled pO₂. Coupled with equilibrium phase diagrams (BaO-P₂O₅ system), this reveals stability regions for Ba(PO₃)₂ versus competing phases like Ba₂P₂O₇. Computational modeling (e.g., density functional theory) can predict defect energetics and phase transitions .
Q. How do interfacial reactions between this compound and silicate matrices influence its performance in optical glass applications?
- In situ Raman spectroscopy : Monitors Si-O-P bond formation at 900–1100°C, indicating chemical compatibility.
- Transmission electron microscopy (TEM) : Visualizes grain boundary diffusion of Ba²⁺ ions into SiO₂ networks. Contradictory reports on optical clarity may stem from trace Fe³⁺ impurities; use spectroscopic-grade precursors and argon-purged furnaces to mitigate this .
Q. What methodologies address challenges in replicating electrochemical studies of this compound as a solid electrolyte?
Reproducibility issues often relate to electrode-electrolyte interfacial resistance. Solutions include:
Q. How can researchers validate conflicting hypotheses about the coordination environment of Ba²⁺ in metaphosphate glasses?
- Extended X-ray absorption fine structure (EXAFS) : Quantifies Ba-O bond lengths and coordination numbers.
- Solid-state NMR (³¹P) : Distinguishes between Q² (metaphosphate) and Q³ (pyrophosphate) units. Discrepancies may arise from differences in glass quenching rates; standardize cooling protocols to 10°C/min .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
